Tiagabine alcohol

Analytical Chemistry Pharmaceutical Analysis Quality Control

Obtaining a fully characterized impurity standard that matches the official USP monograph is critical for ANDA submissions. Using a non-specified analog risks co-elution and inaccurate quantification, leading to batch rejection. • USP-defined RRT 1.98 and RRF 0.97 ensure accurate resolution and quantitation in stability-indicating HPLC methods. • Enables direct compliance with the USP monograph for Tiagabine Hydrochloride, supporting method validation and routine QC release testing. • Supplied with full characterization data; available in research quantities with immediate global shipping.

Molecular Formula C14H16OS2
Molecular Weight 264.4 g/mol
CAS No. 847233-27-6
Cat. No. B1453140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiagabine alcohol
CAS847233-27-6
Molecular FormulaC14H16OS2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C(=CCCO)C2=C(C=CS2)C
InChIInChI=1S/C14H16OS2/c1-10-5-8-16-13(10)12(4-3-7-15)14-11(2)6-9-17-14/h4-6,8-9,15H,3,7H2,1-2H3
InChIKeyATLROBDAMPSMRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiagabine Alcohol (CAS 847233-27-6): Analytical Reference Standard for Tiagabine Impurity Profiling


Tiagabine Alcohol (CAS 847233-27-6), systematically designated as 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol, is an organic compound (C14H16OS2; MW 264.41) recognized by the United States Pharmacopeia (USP) as a specified impurity in Tiagabine Hydrochloride drug substance and drug product [1]. It is classified as a Tiagabine Alcohol Analog impurity reference standard, and it is not intended for therapeutic use [2]. The compound is a key analytical marker used in method development, validation, and quality control (QC) release testing of Tiagabine pharmaceuticals.

USP-specified impurity reference standard for Tiagabine HCl
Distinct chromatographic retention (USP RRT profile)
Assigned Relative Response Factor (RRF) for quantitation
Intended for method validation and QC batch release testing

Why Generic Substitution of Tiagabine Impurity Standards Fails


In analytical method development and pharmaceutical quality control, the interchangeability of impurity reference standards is not permissible due to the strict requirements for specificity, resolution, and quantitation limits defined in official monographs. The USP monograph for Tiagabine Hydrochloride specifies distinct Relative Retention Times (RRT) and Relative Response Factors (RRF) for each related compound [1]. Using a non-specified or improperly characterized analog risks co-elution, inaccurate quantification, and failure to meet regulatory acceptance criteria for purity. Therefore, the procurement of a fully characterized standard that matches the official USP specification (e.g., Tiagabine Alcohol Analog USP) is essential for generating valid, reproducible data for Abbreviated New Drug Applications (ANDA) and commercial batch release.

Chromatographic mismatch
Non-USP impurity standards may exhibit different retention; co-elution with API or other impurities can compromise specificity.
Quantitation error
Using an unassigned or generic RRF risks systematic under- or over-estimation of impurity content, potentially failing compendial acceptance criteria.
Regulatory alignment gap
Uncharacterized analogs may not satisfy USP monograph requirements; ANDA review may require additional bridging data or method revalidation.

Product-Specific Quantitative Evidence Guide for Tiagabine Alcohol (CAS 847233-27-6)


Comparative Chromatographic Selectivity: Tiagabine Alcohol vs. Tiagabine API and Related Compound A

In the USP official HPLC method for Tiagabine Hydrochloride, Tiagabine Alcohol (4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol) exhibits a distinct Relative Retention Time (RRT) of 1.98 compared to the main active pharmaceutical ingredient (API), Tiagabine, which is assigned an RRT of 1.00 [1]. This RRT of 1.98 is significantly different from that of Tiagabine Related Compound A (RRT 1.39) [1]. The baseline resolution between these peaks ensures unambiguous identification and quantitation in the presence of the parent drug.

RRT Selectivity
Head-to-head
RRT ≈ 1.98 vs. Tiagabine (1.00) and Related Compound A (1.39)
Ensures unambiguous impurity identification; prevents misassignment with closely eluting impurities.
USP RP-HPLC method; L40 column; UV 260 nm.
Analytical Chemistry Pharmaceutical Analysis Quality Control

Quantitative Detection: Relative Response Factor (RRF) and Acceptance Limit

The USP monograph specifies a Relative Response Factor (RRF) of 0.97 for Tiagabine Alcohol, which is the correction factor applied for quantitative analysis [1]. This RRF is notably lower than that for Tiagabine Related Compound A (RRF 1.04), indicating a lower detector response per unit mass compared to the API. Furthermore, the monograph establishes an individual impurity limit of not more than 0.2% for Tiagabine Alcohol [1].

RRF & Limit
Head-to-head
RRF = 0.97; Individual impurity limit ≤ 0.2%
Correct RRF avoids systematic quantitation bias; compendial limit defines batch acceptance.
RRF for Related Compound A is 1.04; detector response difference of 6.7%.
Pharmaceutical Quality Control Impurity Quantitation Regulatory Compliance

Regulatory Definition: Official USP Impurity Designation

Tiagabine Alcohol is officially codified in the USP-NF monograph as "4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol" [1]. It is also listed in the FDA Substance Registration System as an impurity of Tiagabine with the assigned UNII code FFB93PGY2M [2]. In contrast, non-official analogs or generic research chemicals lack this codification and the associated validated analytical data.

Compendial Recognition
Specification review
USP-NF monograph; FDA UNII: FFB93PGY2M
Direct link to official quality standard; de-risks ANDA method review.
Non-codified analogs lack validated compendial data.
Regulatory Science Drug Master File ANDA Submission

Best Research and Industrial Application Scenarios for Tiagabine Alcohol (CAS 847233-27-6)


Analytical Method Development and Validation for ANDA Submissions

Analytical R&D teams developing stability-indicating HPLC methods for Tiagabine generic drug products use Tiagabine Alcohol Analog USP as a reference standard. The defined RRT (1.98) and RRF (0.97) from the USP monograph [1] are used to establish system suitability criteria and to validate method specificity, ensuring the method can accurately resolve this impurity from the API (RRT 1.00) and other related compounds. Successful method validation is a prerequisite for ANDA submission.

Pharmaceutical Quality Control and Batch Release Testing

Quality Control (QC) laboratories in pharmaceutical manufacturing employ Tiagabine Alcohol Analog USP to monitor process-related impurities in Tiagabine drug substance and finished dosage forms. During routine batch analysis, the presence of Tiagabine Alcohol is quantified using the USP-established RRF (0.97) and compared against the specified limit of not more than 0.2% [1] to ensure batch compliance with regulatory purity standards before market release.

Forced Degradation and Stability Studies

Pharmaceutical scientists conducting stress testing (forced degradation) of Tiagabine Hydrochloride under conditions of heat, light, and humidity utilize Tiagabine Alcohol as a marker compound. By monitoring the formation and increase of this specific impurity peak (RRT 1.98), researchers can assess the drug's stability profile and identify degradation pathways, fulfilling ICH stability requirements for registration.

Application
Selection Property
Validation Focus
ANDA Method Validation
USP-defined chromatographic resolution and response factor
Method specificity, system suitability, and linearity for impurity profiling
QC Batch Release Testing
Compendial impurity limit and assigned relative response factor
Quantitation against ≤0.2% acceptance criterion; batch compliance
Forced Degradation / Stability Studies
Stability-indicating impurity marker with distinct retention
Monitoring impurity formation under stress; degradation pathway identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiagabine alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.